molecular formula C16H14O B090356 2-Benzyl-indan-1-one CAS No. 16307-30-5

2-Benzyl-indan-1-one

Cat. No. B090356
CAS RN: 16307-30-5
M. Wt: 222.28 g/mol
InChI Key: AKAKCEPCLVSYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-indan-1-one (BI) is a chemical compound that belongs to the class of indanones. It is a white crystalline powder that has been used in various scientific research applications. BI has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism Of Action

The mechanism of action of 2-Benzyl-indan-1-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. For example, 2-Benzyl-indan-1-one has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell proliferation and survival.

Biochemical And Physiological Effects

2-Benzyl-indan-1-one has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It also has been found to reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 2-Benzyl-indan-1-one has been found to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Benzyl-indan-1-one in lab experiments is its wide range of biological activities. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound for studying various biological processes. Additionally, 2-Benzyl-indan-1-one is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 2-Benzyl-indan-1-one in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling 2-Benzyl-indan-1-one to avoid any adverse effects.

Future Directions

There are several future directions for research on 2-Benzyl-indan-1-one. One direction is to explore its potential therapeutic applications in various diseases, such as cancer, inflammatory diseases, and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail to better understand how it exerts its biological effects. Additionally, future research could focus on synthesizing derivatives of 2-Benzyl-indan-1-one to improve its efficacy and reduce its toxicity.

Scientific Research Applications

2-Benzyl-indan-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 2-Benzyl-indan-1-one has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.

properties

CAS RN

16307-30-5

Product Name

2-Benzyl-indan-1-one

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

2-benzyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C16H14O/c17-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)16/h1-9,14H,10-11H2

InChI Key

AKAKCEPCLVSYHK-UHFFFAOYSA-N

SMILES

C1C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3

Other CAS RN

16307-30-5

synonyms

2-benzyl-1-indanone
7-(cyclohexylmethoxy)-2-(3-hydroxybenzyl)-2,3-dihydro-1H-inden-1-one
7-(cyclohexylmethoxy)-2-(4-hydroxybenzyl)-2,3-dihydro-1H-inden-1-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Benzylideneindan-1-one (6.0 g) was hydrogenated in 100 ml of ethanol using 0.1 g of 10% palladium on carbon as catalyst at room temperature. The catalyst was removed by filtration, and the filtrate was evaporated to dryness.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.